3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide

Bromodomain inhibition Mineralocorticoid receptor SAR

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide (CAS 1902906-54-0) is a synthetic small molecule that combines a 3,5-dimethylisoxazole acetyl-lysine mimetic moiety with a saturated octahydro-1,4-benzodioxin scaffold via a propanamide linker. While the 3,5-dimethylisoxazole group is a well-established bromodomain-binding motif , and closely related octahydrobenzodioxin-containing analogs have been reported as mineralocorticoid receptor (MR) antagonists , no peer-reviewed primary research article, patent, or authoritative database entry directly characterizing the biological activity, selectivity, or physicochemical properties of this exact compound could be identified at the time of this analysis.

Molecular Formula C16H24N2O4
Molecular Weight 308.378
CAS No. 1902906-54-0
Cat. No. B2698690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide
CAS1902906-54-0
Molecular FormulaC16H24N2O4
Molecular Weight308.378
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CCC(=O)NC2CCC3C(C2)OCCO3
InChIInChI=1S/C16H24N2O4/c1-10-13(11(2)22-18-10)4-6-16(19)17-12-3-5-14-15(9-12)21-8-7-20-14/h12,14-15H,3-9H2,1-2H3,(H,17,19)
InChIKeyQONXGSVWOAHLBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide (CAS 1902906-54-0)


3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide (CAS 1902906-54-0) is a synthetic small molecule that combines a 3,5-dimethylisoxazole acetyl-lysine mimetic moiety with a saturated octahydro-1,4-benzodioxin scaffold via a propanamide linker. While the 3,5-dimethylisoxazole group is a well-established bromodomain-binding motif [1], and closely related octahydrobenzodioxin-containing analogs have been reported as mineralocorticoid receptor (MR) antagonists [2], no peer-reviewed primary research article, patent, or authoritative database entry directly characterizing the biological activity, selectivity, or physicochemical properties of this exact compound could be identified at the time of this analysis.

Why 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide Cannot Be Replaced by Generic Analogs Without Experimental Validation


The 3,5-dimethylisoxazole headgroup and the octahydrobenzodioxin tail are each found in diverse bioactive molecules, but their specific combination via a propanamide linker is unique to this compound. Even subtle structural changes—such as replacement of the octahydrobenzodioxin with a dihydrobenzodioxin or modification of the linker length—can profoundly alter target binding, selectivity, and pharmacokinetics, as demonstrated in bromodomain ligand optimization campaigns [1] and mineralocorticoid receptor antagonist programs [2]. Therefore, generic substitution with other 'isoxazole-propanamide' or 'benzodioxin-amide' chemicals without matching quantitative performance data risks selecting a compound with different potency, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence for 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide: A Critical Gap Analysis


Absence of Published Potency Data for This Compound Limits Head-to-Head Comparison with Known Bromodomain or MR Ligands

No quantitative biochemical or cellular potency data (IC50, Kd, Ki, EC50) for 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide were found in primary literature, patents, ChEMBL, or PubChem. In contrast, the closest identifiable analogs—such as the 3,5-dimethylisoxazole bromodomain ligands reported by Hewings et al. (2013)—have well-characterized affinities (e.g., BRD4(1) IC50 values in the low micromolar to nanomolar range) [1]. Without direct quantitative data for this compound, no meaningful head-to-head potency comparison can be made.

Bromodomain inhibition Mineralocorticoid receptor SAR

Selectivity Profile is Unknown, Preventing Comparison with Selective MR Antagonists or Bromodomain Probes

Selectivity data for this compound against related nuclear receptors (e.g., glucocorticoid receptor, progesterone receptor) or across the bromodomain family are absent. A structurally related octahydrobenzodioxin compound (BDBM50089631) displays 220 nM IC50 at the mineralocorticoid receptor and >20,000 nM at the glucocorticoid receptor, indicating that scaffold modifications can yield high selectivity [1]. Without analogous data for 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide, its selectivity fingerprint cannot be assessed for differentiation.

Selectivity Mineralocorticoid receptor Bromodomain

No Physicochemical or ADME Data to Differentiate from Drug-like Bromodomain or MR Tool Compounds

Experimentally determined values for solubility, logP/logD, permeability, metabolic stability, or plasma protein binding are not publicly available for this compound. The calculated molecular weight (308.38 Da) and hydrogen bond donor count (1) suggest oral drug-like potential by Lipinski's rules [1], but without measured data, it cannot be differentiated from other low-molecular-weight isoxazole-containing probes such as OXFBD02 (MW ~295) or OXFBD04 (MW ~312) [2].

Physicochemical properties ADME Drug-likeness

Current Application Scenarios for 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide Based on Structural Inference


Fragment-Based or Scaffold-Hopping Starting Point for Bromodomain Inhibitor Design

Given the validated acetyl-lysine mimetic properties of the 3,5-dimethylisoxazole headgroup [1], this compound may serve as a structurally novel starting point for fragment elaboration or scaffold-hopping campaigns targeting bromodomains (e.g., BRD4, CBP/p300). Its octahydrobenzodioxin tail introduces sp3-rich character that could improve solubility and selectivity over flat aromatic linkers, but this hypothesis requires experimental confirmation.

Negative Control or Inactive Comparator in Mineralocorticoid Receptor Antagonist Screening

Because structurally related octahydrobenzodioxin-containing amides have demonstrated MR antagonist activity [1], this specific compound—if found to be inactive or weakly active upon testing—could be employed as a negative control in MR antagonist screening cascades. However, this application is contingent on first establishing its MR activity profile.

Chemical Biology Probe Development Pending Primary Activity Data

The compound's unexplored biological profile means it cannot currently be recommended as a chemical probe. Should future studies reveal potent and selective target engagement (e.g., confirmed by in vitro binding or cellular target engagement assays), it could be developed into a probe for epigenetic or nuclear receptor research, leveraging the favorable molecular properties inferred from its structure [1].

Quote Request

Request a Quote for 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.